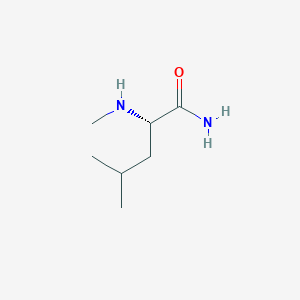

(2S)-4-methyl-2-(methylamino)pentanamide

Description

Contextualization within Amino Acid and Amide Chemistry

(2S)-4-methyl-2-(methylamino)pentanamide is structurally derived from L-leucine, a common proteinogenic amino acid. britannica.com The core of its structure is a pentanamide (B147674), which is a five-carbon amide. Amides are functional groups characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to biochemistry, most notably forming the peptide bonds that link amino acids together to form proteins. britannica.com

The molecule features two key modifications to the basic leucine (B10760876) structure. Firstly, the carboxylic acid group of leucine is converted into a primary amide (-CONH2). Secondly, the primary amine group at the alpha-position is N-methylated, meaning a hydrogen atom on the nitrogen has been replaced by a methyl group (-CH3). This N-methylation is a significant alteration, as it changes the chemical properties of the amino group, rendering it a secondary amine and impacting its hydrogen bonding capabilities. researchgate.net

This compound can be considered a simple peptide mimetic, a small molecule that mimics the structure and function of peptides but with modifications to improve properties like stability and bioavailability. americanpeptidesociety.orgpatsnap.com N-methylation is a common strategy in medicinal chemistry to enhance the resistance of peptides to enzymatic degradation by proteases. merckmillipore.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | N2-methyl-L-leucinamide |

| CAS Number | 66960-22-3 (for hydrochloride salt) |

| Chiral Center | C2 (S configuration) |

| Data sourced from PubChem and other chemical supplier databases. nih.gov |

Significance of Chirality and Stereochemistry in Biological Systems

The designation "(2S)" in the name of the compound is of paramount importance, indicating a specific three-dimensional arrangement of the atoms around the chiral carbon center. Chirality, or "handedness," is a fundamental property in biology, as biological systems, such as enzymes and receptors, are themselves chiral. This means they often interact differently with the two enantiomers (mirror images) of a chiral molecule. nih.gov

In the context of drug design and pharmacology, the stereochemistry of a molecule can have profound effects on its biological activity. One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry. rsc.org The "(2S)" configuration of this compound corresponds to the L-configuration of natural leucine, which is the form typically recognized by biological systems. The synthesis of such chiral amides often requires specialized, racemization-free methods to ensure the desired stereochemical outcome. rsc.orgnih.gov

Overview of Research Trajectories for this compound and its Analogues

While specific academic research focused exclusively on this compound is limited, the research trajectories for its analogues, particularly N-methylated amino acids and small peptides, provide a clear indication of its potential areas of investigation.

The primary driver for research into N-methylated amino acid derivatives is the enhancement of the therapeutic properties of peptides. patsnap.comunivie.ac.at N-methylation has been shown to:

Increase Proteolytic Stability: By replacing a hydrogen on the amide nitrogen, N-methylation can sterically hinder the approach of proteases, enzymes that break down peptides, thus increasing the in vivo half-life of peptide-based drugs. merckmillipore.comnih.gov

Improve Membrane Permeability: The introduction of a methyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net This is a crucial factor for oral bioavailability.

Modulate Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target. merckmillipore.com

Research on small molecule peptide mimetics is a burgeoning field, aiming to combine the target specificity of peptides with the favorable pharmacokinetic properties of small molecules. americanpeptidesociety.orgfrontiersin.org Analogues of this compound, as simple N-methylated amino amides, are likely to be investigated as building blocks in the synthesis of more complex peptide mimetics or as standalone molecules with potential biological activity. For instance, studies on N-methylated antimicrobial peptides have shown that such modifications can modulate their activity and stability. nih.gov

The synthesis of these N-methylated building blocks is also an active area of research, with various methods being developed for the efficient and stereoselective N-methylation of amino acids and their derivatives, both in solution and on solid phase. nih.govmonash.edu

Table 2: Key Research Areas for N-Methylated Amino Acid Analogues

| Research Area | Focus | Key Findings |

| Medicinal Chemistry | Improving pharmacokinetic properties of peptide drugs. | N-methylation enhances proteolytic stability and membrane permeability. researchgate.netmerckmillipore.com |

| Drug Discovery | Development of peptide mimetics as therapeutic agents. | Small molecule mimetics can target protein-protein interactions. americanpeptidesociety.org |

| Antimicrobial Research | Creation of novel antimicrobial peptides. | N-methylation can modulate the activity and stability of antimicrobial peptides. nih.gov |

| Synthetic Chemistry | Efficient synthesis of N-methylated amino acids. | Development of racemization-free coupling reagents for chiral synthesis. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNXGHTGRJJHX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 4 Methyl 2 Methylamino Pentanamide and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The core structure of the target molecule is essentially an N-methyl-L-leucinamide. Traditional synthetic routes typically build upon this scaffold using well-established organic chemistry reactions.

Alkylation, specifically N-methylation, and acylation are fundamental strategies for synthesizing the target compound, generally involving the N-methylation of a suitable leucine (B10760876) precursor followed by amidation.

One common approach involves the direct alkylation of an N-protected leucine derivative. To achieve mono-methylation and avoid over-methylation, the parent amino group's acidity is often enhanced by attaching an electron-withdrawing protecting group, such as a sulfonamide (e.g., o-nitrobenzenesulfonyl or tosyl). nih.govresearchgate.net The resulting sulfonamide is then deprotonated with a base and alkylated with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov

Alternatively, reductive amination serves as a practical method for N-methylation. researchgate.net This can be performed on the amino acid itself or its ester, using formaldehyde (B43269) in the presence of a reducing agent. researchgate.net A more recent, sustainable approach utilizes dimethyl carbonate (DMC) in the presence of an acid catalyst to achieve efficient N-methylation of amino acids with high yields and without racemization. rsc.org

Once the N-methyl-L-leucine precursor is obtained, the final amide bond is formed via an acylation reaction. This typically involves activating the carboxylic acid group with a peptide coupling reagent (such as HBTU) and reacting it with ammonia (B1221849) to form the primary pentanamide (B147674). nih.gov

A de novo synthesis of the core scaffold can be envisioned starting from the achiral precursor 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone). The key challenge in this route is the stereoselective introduction of both the amine and a second carbon atom (as a nitrile) to form the α-amino acid backbone.

The Strecker amino acid synthesis provides a classic pathway for this transformation. wikipedia.org In a modern, asymmetric variant, 4-methyl-2-pentanone can be reacted with methylamine (B109427) and a cyanide source in the presence of a chiral catalyst. wikipedia.orgacs.org This three-component reaction generates an intermediate α-(methylamino)nitrile. The stereochemistry is controlled by the chiral catalyst during the nucleophilic addition of cyanide to the iminium ion formed in situ. Subsequent hydrolysis of the nitrile group yields the desired N-methyl-L-leucine, which can then be amidated as described previously. acs.org While powerful, this method requires careful control to achieve high enantioselectivity. nih.gov

Stereoselective Synthesis Approaches for (2S)-Configuration

Ensuring the correct (2S)-stereochemistry is paramount. This can be achieved either by starting with a chiral precursor (chiral pool synthesis) or by using an asymmetric reaction that creates the chiral center with a preference for the desired enantiomer.

For syntheses starting from achiral materials like 4-methyl-2-pentanone, asymmetric catalysis is essential.

Catalytic Asymmetric Reductive Amination (ARA) is a highly effective method. nih.gov This one-pot reaction involves the condensation of the ketone (4-methyl-2-pentanone) with methylamine to form an imine, which is then hydrogenated in situ by a chiral transition metal catalyst (e.g., based on Iridium or Ruthenium). researchgate.netgoogle.com This approach avoids the handling of toxic cyanides and can produce the chiral amine with high enantiomeric excess. google.com More recently, biocatalytic versions using enzymes like Imine Reductases (IREDs) or Reductive Aminases (RedAms) have been developed, offering the advantages of high selectivity and operation in environmentally benign aqueous media. nih.govlookchem.com

Catalytic Asymmetric Strecker Synthesis , as mentioned in section 2.1.2, is another key technique. The development of chiral zirconium-based acs.orgacs.org and thiourea-based nih.gov catalysts has enabled the direct formation of α-amino nitriles from imines with high enantioselectivity. The data below illustrates the effectiveness of a chiral Zirconium catalyst in Strecker reactions with various substrates. acs.org

| Aldimine Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(4-Methoxybenzylidene)aniline | Bu₃SnCN | 98 | 91 |

| N-(Naphthalen-2-ylmethylene)aniline | Bu₃SnCN | 95 | 96 |

| N-(3-Phenylpropylidene)benzylamine | HCN | 99 | 94 |

| N-Isobutylidenebenzylamine | HCN | 99 | 94 |

| This table presents selected findings on catalytic asymmetric Strecker reactions, demonstrating high yields and enantioselectivity for various substrates under optimized conditions. acs.org |

The most common and straightforward route to (2S)-4-methyl-2-(methylamino)pentanamide is through a chiral pool synthesis starting from the readily available and inexpensive amino acid L-leucine . This approach leverages the inherent (2S)-stereochemistry of the natural starting material, avoiding the need for an asymmetric induction step.

A typical synthetic sequence is as follows:

Protection of L-leucine: The amino and carboxyl groups of L-leucine are protected to prevent unwanted side reactions. The amino group is often protected with a group suitable for subsequent methylation, such as an o-nitrobenzenesulfonyl (o-NBS) group, while the carboxyl group is typically converted to an ester (e.g., a methyl or benzyl (B1604629) ester).

N-Methylation: The protected amine is then methylated. For an N-sulfonylated intermediate, this involves deprotonation with a base followed by reaction with a methylating agent. nih.gov

Deprotection/Amidation: The protecting groups are removed. The N-sulfonyl group is typically cleaved under mild conditions. The ester is then converted to the primary amide. This can be done via direct ammonolysis or by first hydrolyzing the ester to the free acid, followed by a standard peptide coupling reaction with ammonia.

Optimization of Reaction Conditions and Process Development

For any synthetic route to be practical on a larger scale, optimization of reaction conditions is crucial for improving efficiency, reducing costs, and ensuring scalability.

Significant progress has been made in optimizing N-methylation procedures. For instance, a solid-phase synthesis protocol for N-methylation was improved by replacing methyl p-nitrobenzenesulfonate with the more economical dimethylsulfate and using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a cost-effective base. This optimization dramatically reduced the total process time for the three steps (amine activation, methylation, and deprotection) from 3 hours to just 35 minutes. nih.gov

| Reaction Step | Original Conditions | Optimized Conditions |

| Activation | o-NBS-Cl, collidine, DCM (1 h) | o-NBS-Cl, DIPEA, DMF (5 min) |

| Methylation | MTBD, Me-pnb, DMF (2 x 30 min) | DBU, (Me)₂SO₄, DMF (2 x 5 min) |

| Deprotection | HSCH₂CH₂OH, DBU, DMF (2 x 30 min) | HSCH₂CH₂OH, DBU, DMF (2 x 5 min) |

| Total Time | ~3 hours | ~35 minutes |

| Comparison of original and optimized protocols for on-resin N-methylation, highlighting the significant reduction in reaction time. nih.gov |

The development of biocatalytic routes using whole-cell catalysts also represents a major advance in process development. nih.govresearchgate.net These methods eliminate the need for expensive cofactors, operate under mild conditions, and can lead to high conversions and excellent enantiomeric purity, making them attractive for industrial-scale production. researchgate.net For example, the synthesis of N-methyl-L-alanine has been achieved with titers of 31.7 g/L using an engineered Corynebacterium glutamicum strain, demonstrating the potential of fermentative processes. nih.gov

Role of Catalysts in Amide Bond Formation

The formation of the amide bond in this compound is a condensation reaction that typically requires catalytic activation of the carboxylic acid moiety of N-methylleucine. Both chemical and enzymatic catalysts are employed for this purpose.

Chemical Catalysts: A variety of chemical catalysts have been developed to facilitate amide bond formation, aiming to reduce waste and the need for stoichiometric activating agents. acs.org Lewis acid catalysts, particularly those based on boron, have shown significant promise. acs.org Transition metal catalysts, such as those involving Zirconium (ZrCl₄) and Titanium (Ti(Oi-Pr)₄), are also effective. acs.org Organocatalysis represents another key strategy. For instance, a dual catalytic system using a diselenide catalyst and a phosphetane (B12648431) oxide has been shown to facilitate amide bond formation through a redox recycling mechanism. acs.org More recently, organoboron catalysts like 1-thianthrenylboronic acid have been found to be effective for dehydrative amidation at room temperature. rsc.org

Enzymatic Catalysts: Biocatalysts offer a green and highly selective alternative for amide synthesis. Enzymes can catalyze the formation of amide bonds through mechanisms involving an acyl-enzyme intermediate. nih.gov Proteases, which normally hydrolyze peptide bonds, can be used in reverse under water-restricted conditions to synthesize them. nih.gov Immobilization of these enzymes can improve their stability in non-aqueous systems. nih.gov Other enzymatic strategies include the use of ATP-grasp enzymes, which activate the carboxylic acid at the expense of ATP, often forming an acyl-adenylate or acyl-phosphate intermediate. nih.gov

| Catalyst Type | Example(s) | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Chemical (Lewis Acid) | Boron-based reagents, ZrCl₄, Ti(Oi-Pr)₄ | Lewis acidic activation of the carboxylic acid. | acs.org |

| Chemical (Organocatalyst) | Diselenide/Phosphetane Oxide | Redox recycling mechanism using a terminal reductant and oxidant. | acs.org |

| Chemical (Organoboron) | 1-Thianthrenylboronic acid | Effective for dehydrative amidation at room temperature. | rsc.org |

| Enzymatic (Protease) | Serine proteases (e.g., Subtilisin) | Reverse hydrolysis in non-aqueous media via an acyl-enzyme intermediate. | nih.gov |

| Enzymatic (Ligation) | ATP-grasp enzymes | ATP-dependent activation of the carboxylic acid. | nih.gov |

Controlled Temperature and Reaction Parameter Optimization

Optimizing reaction parameters such as temperature, solvent, and reagent concentrations is crucial for achieving high yields and purity in the synthesis of this compound.

Systematic investigation into coupling reagents has led to the development of highly efficient methodologies. For example, a combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) has proven effective for a wide variety of primary and secondary amines. acs.org This system demonstrates high conversion rates for a diverse range of carboxylic acids. acs.org

Solvent choice also plays a critical role. While traditional solvents like toluene (B28343) have been used, research into greener, biobased alternatives is ongoing. acs.org For instance, p-cymene (B1678584), a higher-boiling solvent, can enable reactions at increased temperatures, leading to significant improvements in yield compared to toluene. acs.org The solubility of the final amide product in the chosen solvent can also be leveraged to simplify purification, with low solubility in cold p-cymene aiding separation. acs.org Temperature itself is a key variable; for example, in certain catalytic systems, increasing the temperature from room temperature to 80 °C can dramatically increase the product yield. researchgate.net

| Parameter | Condition/Reagent | Effect on Amide Synthesis | Reference |

|---|---|---|---|

| Coupling Reagents | EDC/HOAt/DIPEA | Provides high conversion rates for a majority of tested carboxylic acids. | acs.org |

| Solvent | p-cymene (vs. Toluene) | Allows for higher reaction temperatures, improving yields. Low solubility of product aids purification. | acs.org |

| Temperature | Increase to 80 °C | Can significantly increase yield in certain catalytic reactions. | researchgate.net |

| Catalyst Support | Graphene Oxide | Provides high surface area for uniform distribution of active catalyst species, enhancing efficiency. | researchgate.net |

Scalability Considerations for Research and Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of numerous factors. gappeptides.com These include managing cycle times, ensuring efficient mixing and heat transfer, the cost and availability of raw materials, waste management, and labor. gappeptides.comug.edu.pl The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a key strategic decision. sterlingpharmasolutions.com

SPPS, where the growing peptide chain is anchored to a resin support, is often favored for its speed, simplified purification of intermediates, and amenability to automation. neulandlabs.comnih.gov This automation facilitates scalability by using larger reaction vessels and greater amounts of resin. neulandlabs.com However, SPPS can be limited by the length of the peptide that can be synthesized efficiently and often generates significant chemical waste due to the use of excess reagents and solvents. neulandlabs.comnih.gov

LPPS can be advantageous for large-scale synthesis of shorter peptides and allows for the purification of intermediates at each step, potentially leading to a higher purity final product. sterlingpharmasolutions.comnih.gov However, it is generally more time-consuming. nih.gov Hybrid approaches, where fragments are synthesized on a solid phase and then coupled in solution, can offer a compromise, balancing speed and scalability. ug.edu.pl Innovations like Group Assisted Purification Peptide Synthesis (GAPPS) show promise in addressing large-scale challenges by reducing solvent consumption and simplifying purification steps. gappeptides.com

Chemical Transformations and Derivatization of this compound

As a secondary amide, this compound can undergo various chemical transformations, primarily involving its amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives. pressbooks.pubopenstax.org

Oxidation Reactions

The oxidation of amides can proceed through several pathways. In the atmosphere, amides react with hydroxyl (OH) radicals, which can lead to their degradation. amazonaws.com In a laboratory setting, the oxidation of tertiary amides can be orchestrated to achieve a 1,2-transposition of the carbon atom's oxidation level. nih.gov This process involves an iridium-catalyzed reduction to form a transient enamine intermediate, which is then oxidized. nih.gov Applying this to this compound would likely involve the nitrogen and adjacent carbons, potentially leading to novel functionalized derivatives.

Reduction Reactions

The amide group of this compound can be completely reduced to an amine. This transformation is specific to amides and results in the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). pressbooks.pubopenstax.org The most common and powerful reagent for this purpose is Lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. pressbooks.pubopenstax.org

Other modern methods for the reduction of secondary amides offer milder conditions and greater chemoselectivity. These include systems like triflic anhydride (B1165640) (Tf₂O) activation followed by reduction with sodium borohydride (B1222165) (NaBH₄), which works well for various amide types. rsc.org Transition-metal-free catalytic protocols using hydrosilanes are also being developed. organic-chemistry.org Iridium catalysts with diethylsilane (B7801327) as the reductant can achieve the stepwise reduction of a secondary amide to the corresponding secondary amine. organic-chemistry.orgresearchgate.net The reduction of this compound would yield (2S)-N¹,4-dimethylpentane-1,2-diamine.

| Reagent/System | Product from Secondary Amide | Key Features | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Amine | Strong, universal reducing agent for amides. | pressbooks.publibretexts.org |

| Tf₂O–NaBH₄ | Amine | Simple, mild conditions (0 °C to r.t.), good functional group tolerance. | rsc.org |

| [Ir(COE)₂Cl]₂ / Diethylsilane | Amine | Catalytic system, high efficiency, proceeds through an imine intermediate. | organic-chemistry.orgresearchgate.net |

| SmI₂/Amine/H₂O | Alcohol | Highly chemoselective reduction to alcohols via C-N bond cleavage. | nih.gov |

Nucleophilic Substitution Patterns

Amides are relatively unreactive towards nucleophilic acyl substitution because the amide ion is a very poor leaving group. libretexts.orgfuturelearn.com Consequently, reactions like hydrolysis require more extreme conditions than for other carboxylic acid derivatives such as esters or acid chlorides. openstax.orglibretexts.org

The primary nucleophilic substitution reaction for amides is hydrolysis, which cleaves the C-N bond. tutorchase.com This can be achieved by heating the amide in strong aqueous acid or base. openstax.orgyoutube.com

Acidic Hydrolysis: In strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. youtube.com This leads to the formation of a carboxylic acid (N-methylleucine) and the protonated amine (ammonia). openstax.orgyoutube.com

Basic Hydrolysis: In strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com This is a more difficult reaction because the amide ion is a poor leaving group. openstax.org The initial products are a carboxylate salt and ammonia. libretexts.orgyoutube.com

While direct substitution of the amide nitrogen is difficult, the carbonyl group remains the primary site of electrophilic attack for incoming nucleophiles. futurelearn.comtutorchase.com

Conjugation Strategies and Amide Linkage Formation

The formation of an amide linkage to the secondary amine of this compound is a key step in the synthesis of its derivatives. This transformation is typically achieved by reacting the parent compound with an activated carboxylic acid. The general principle involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the sterically hindered methylamino group of the pentanamide. reactome.orgunimi.it

A variety of modern coupling reagents have been developed to facilitate such challenging amide bond formations, offering high yields and low levels of epimerization. bachem.com These reagents can be broadly categorized into phosphonium (B103445) and uronium/aminium salts, as well as carbodiimides. bachem.com

Common Coupling Reagents:

Several classes of reagents are routinely employed for the formation of amide bonds, especially in cases involving sterically hindered or N-methylated amino acids. bachem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective. PyAOP, in particular, is noted for its efficiency in coupling N-protected N-methyl amino acids. nih.gov Another potent, more reactive phosphonium salt is Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), which is often used for difficult couplings where other reagents may be inefficient. bachem.comnih.gov

Uronium/Aminium Salts: This is a widely used class of coupling reagents. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) salt (TBTU) are popular choices that provide efficient coupling with minimal racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a related reagent that often reacts faster and with less epimerization. nih.gov It is considered a "gold-standard" reagent for peptide coupling, performing well even with hindered substrates. nih.gov COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that offers high efficiency comparable to HATU, with the added benefits of improved safety and solubility. bachem.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classical coupling reagents. nih.gov For aqueous-based reactions or to simplify purification, the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) is often preferred. thermofisher.comresearchgate.net The use of carbodiimides is almost always accompanied by additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to accelerate the reaction and suppress racemization. nih.gov

Reaction Conditions and Optimization:

The success of the conjugation reaction depends significantly on the chosen solvent, base, and temperature. numberanalytics.com Polar aprotic solvents such as Dimethylformamide (DMF) are most commonly used. numberanalytics.com A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the reaction mixture and facilitate the coupling. bachem.com

The general procedure involves pre-activating the carboxylic acid with the coupling reagent before adding the this compound. This is particularly important for uronium/aminium reagents like HATU, as adding the coupling reagent to a mixture of the amine and carboxylic acid can lead to side reactions where the amine itself is modified by the coupling reagent. nih.gov

Below are illustrative data tables summarizing typical conditions and yields for the formation of amide bonds with N-methylated amino amides using various coupling reagents. It is important to note that this data is representative of general peptide coupling reactions and not from specific studies on "this compound", for which detailed public research is limited.

Table 1: Illustrative Coupling Conditions for N-Acylation of N-Methylated Amino Amides

| Coupling Reagent | Carboxylic Acid (equiv.) | Amine (equiv.) | Reagent (equiv.) | Base (equiv.) | Solvent | Typical Yield (%) |

| HATU | 1.0 | 1.1 | 1.1 | 2.0 (DIPEA) | DMF | 85-95 |

| PyBOP | 1.0 | 1.2 | 1.2 | 2.5 (DIPEA) | DMF/DCM | 80-90 |

| EDC/HOBt | 1.0 | 1.1 | 1.5 (EDC), 1.2 (HOBt) | 1.5 (NMM) | DCM | 70-85 |

| PyBrOP | 1.0 | 1.0 | 1.1 | 2.0 (DIPEA) | DMF | >90 |

This table presents generalized data for illustrative purposes.

Table 2: Comparison of Common Coupling Reagents for N-Methylated Amide Bond Formation

| Reagent | Class | Key Advantages | Potential Considerations |

| HATU | Uronium/Aminium | High efficiency, fast reaction, low racemization. nih.govnih.gov | Can cause side reactions if not pre-activated. nih.gov |

| PyBOP | Phosphonium | High efficiency, rapid reactions. nih.gov | Byproducts can be hazardous, though less so than first-generation BOP. nih.gov |

| EDC | Carbodiimide | Water-soluble byproducts, good for aqueous media. thermofisher.com | Generally requires an additive (e.g., HOBt, HOAt) to prevent racemization. nih.gov |

| PyBrOP | Phosphonium | Highly reactive, effective for very hindered couplings. bachem.comnih.gov | High reactivity may lead to side reactions with less hindered substrates. bachem.com |

This table provides a comparative overview based on general peptide synthesis literature.

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the specific molecular and biochemical interactions of the chemical compound this compound.

The inquiry sought to produce a detailed article covering the compound's interaction with molecular targets, its influence on biochemical pathways, and its enzymatic activity profile. The requested structure included in-depth sections on:

Interaction with Specific Molecular Targets and Biochemical Pathways:

Binding to Enzymes and Receptors

Modulation of Protein Activity

Influence on Cellular Signaling Pathways

Enzymatic Studies and Inhibition/Activation Profiles:

Investigation of Enzyme Inhibition Potential

Substrate Mimicry in Biochemical Processes

Despite multiple search strategies, including the use of the compound's CAS number (149967-49-7), no studies were found that have investigated these specific biological activities.

Information on this compound is largely limited to its basic chemical properties available from chemical suppliers. These sources classify it as a chiral organic compound and a derivative of the amino acid leucine. Its structure, featuring an N-methylated amide, suggests potential for biological activity and stability against enzymatic degradation. General principles of medicinal chemistry indicate that such modifications can be used to enhance the therapeutic properties of parent compounds.

However, these are theoretical considerations based on its structure. Without specific experimental data from biological studies, any claims regarding its binding affinities, modulation of protein function, or effects on cellular pathways would be speculative. Chemical suppliers that list this compound also note that detailed studies are necessary to understand its potential applications.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline due to the absence of foundational research on this compound.

Molecular and Biochemical Interactions of 2s 4 Methyl 2 Methylamino Pentanamide

Enzymatic Studies and Inhibition/Activation Profiles

Interactions with Specific Enzyme Families

The unique structure of (2S)-4-methyl-2-(methylamino)pentanamide influences its interactions with various enzyme families. These interactions are of significant interest in biochemical and pharmacological research.

NNMT (Nicotinamide N-methyltransferase): While direct studies on the interaction between this compound and NNMT are not extensively documented in the provided search results, the broader context of methyltransferases suggests a potential for interaction. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule to an acceptor. Given the N-methylated amine in its structure, this compound could theoretically act as a substrate, inhibitor, or modulator of NNMT or other methyltransferases. Further research is necessary to elucidate the specific nature of this potential interaction.

Calcium Channels: Calcium channel antagonists are a varied group of drugs that are often used in combination with other agents, leading to the possibility of significant pharmacokinetic interactions. nih.gov These interactions frequently occur through changes in hepatic blood flow and impairment of hepatic enzyme activity. nih.gov Although direct evidence linking this compound to calcium channel modulation is not available in the provided results, the general principle of how small molecules can influence ion channels remains a critical area of pharmacology.

Proteasome: The proteasome is a large protein complex responsible for regulated intracellular protein degradation. researchgate.net It plays a crucial role in maintaining protein quality control by removing misfolded or damaged proteins. researchgate.net The 26S proteasome, a major form of this complex, recognizes and degrades ubiquitinated proteins. researchgate.net The process involves the binding of the ubiquitinated substrate to receptors on the 19S regulatory particle, followed by substrate unfolding and translocation into the 20S catalytic core for proteolysis. researchgate.net

Inhibitors of the proteasome can lead to the accumulation of specific proteins, which can have various cellular effects. mdpi.com For instance, some proteasome inhibitors can be used to confirm that an observed effect is not due to the off-target inhibition of other proteases, such as calpains. nih.gov While the provided information does not directly implicate this compound as a proteasome modulator, its nature as a modified amino acid amide suggests its potential involvement in pathways that are regulated by proteasomal activity. The degradation of peptides and proteins is a key function of the proteasome, and molecules that mimic components of these structures could interact with this machinery.

| Enzyme/Protein Complex | Potential Interaction Type | Research Findings Summary |

| NNMT | Substrate/Inhibitor/Modulator (Theoretical) | No direct studies found. Potential for interaction based on its N-methylated structure. |

| Calcium Channels | Modulator (Theoretical) | No direct studies found. General potential for small molecules to interact with ion channels. |

| Proteasome | Modulator/Substrate (Theoretical) | No direct studies found. As a modified amino acid amide, it could be involved in proteasome-regulated pathways. |

Peptide and Peptidomimetic Research Involving the this compound Moiety

The structural features of this compound make it a valuable building block in the fields of peptide and peptidomimetic chemistry.

The incorporation of modified amino acids like the this compound moiety into peptide chains is a common strategy to enhance their properties. N-methylation of amino acids, as seen in this compound, is a powerful approach to improve the biological activity of peptides. nih.gov This modification can confer increased resistance to enzymatic degradation by proteases, a significant advantage for therapeutic peptides. researchgate.net

The synthesis of peptides containing N-methylated amino acids can be achieved through solid-phase peptide synthesis (SPPS). nih.gov Efficient methods have been developed for preparing protected N-α-methyl-amino acids that are compatible with standard Fmoc/tBu solid-phase synthesis protocols. nih.gov

| Modification | Advantage | Synthetic Approach |

| N-methylation | Increased protease resistance, improved biological activity | Solid-Phase Peptide Synthesis (SPPS) with protected N-methylated amino acids |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The design and synthesis of peptidomimetics often involve the use of non-natural amino acids and modified backbones.

The this compound moiety can serve as a scaffold for creating peptidomimetic analogues. For example, a series of peptidomimetic compounds containing a benzothiazolyl ketone and a [2.2.1] azabicyclic ring were designed and synthesized as potential inhibitors of the SARS-CoV-2 3CL protease. nih.gov This research highlights how structural modifications to a peptide-like core can lead to potent and selective enzyme inhibitors. nih.gov The synthesis of such complex molecules often involves multi-step chemical reactions. nih.gov

Molecular recognition is a fundamental process in biology, where molecules selectively bind to each other. In peptide systems, this recognition is crucial for processes like enzyme-substrate binding and receptor-ligand interactions. The incorporation of moieties like this compound can significantly influence these recognition events.

The N-methylation of a peptide backbone can alter its conformational preferences, which in turn affects how it interacts with its biological target. These conformational changes can lead to higher binding affinities and specificities. The study of these interactions often employs techniques like Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy to determine binding constants and elucidate the three-dimensional structure of the peptide-receptor complex. For instance, the binding of a designed decapeptide to a small molecule target was characterized by a dissociation constant (KD) of 64 nM, indicating a high affinity. units.it

Supramolecular chemistry offers tools to create synthetic receptors that can selectively recognize amino acids and peptides. nih.gov These receptors can utilize various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, to achieve selective binding. nih.gov The principles of molecular recognition are central to designing peptides and peptidomimetics with desired biological activities.

| Research Area | Key Concepts | Techniques |

| Peptidomimetic Design | Mimicking peptide structure, improving stability and bioavailability | Multi-step organic synthesis |

| Molecular Recognition | Selective binding, conformational effects of N-methylation | NMR, Fluorescence Spectroscopy |

| Supramolecular Chemistry | Synthetic receptors for amino acids and peptides | Design of receptors utilizing non-covalent interactions |

Structure Activity Relationships Sar and Design Principles for 2s 4 Methyl 2 Methylamino Pentanamide Analogues

Elucidation of Key Structural Features for Biological Activity

Stereochemistry is a critical determinant of biological activity. The designation (2S) indicates a specific spatial arrangement of the substituents around the chiral carbon atom at position 2. This precise three-dimensional orientation is often essential for a molecule to fit correctly into a chiral binding site on a protein, such as an enzyme's active site or a receptor. Research on other chiral molecules, such as certain TRPV1 antagonists, has shown that a specific stereoisomer can lead to a significant increase in potency, suggesting that it makes a stereospecific interaction within a hydrophobic pocket of the receptor. nih.gov For (2S)-4-methyl-2-(methylamino)pentanamide, the (2S)-configuration likely positions the methylamino group, the isobutyl side chain, and the amide group in an optimal arrangement for forming key interactions—like hydrogen bonds and hydrophobic contacts—with its biological target. drugdesign.org The alternative (2R)-enantiomer would present a mirror image of this arrangement, which would likely result in a weaker or non-existent interaction due to steric hindrance or improper alignment of functional groups. guidechem.comamericanelements.com

The pentanamide (B147674) backbone serves as the structural scaffold, correctly spacing the critical functional groups for interaction with a target. The primary amide (-CONH2) and the secondary amine (the methylamino group, -NHCH3) are crucial features. These groups can act as both hydrogen bond donors and acceptors, which are fundamental interactions for anchoring a ligand within a protein's binding site. drugdesign.org

The N-methyl group on the amine is also significant. Compared to a primary amine, the methylamino group alters the compound's properties in several ways:

Basicity: It modifies the pKa of the amine.

Hydrophobicity: It adds a small hydrophobic element that can interact with nonpolar regions of the binding site.

Steric Profile: It introduces steric bulk that can influence the molecule's preferred conformation.

Metabolic Stability: In peptide-like molecules, N-methylation of an amide bond can protect against enzymatic degradation by peptidases, a strategy used in designing minigastrin analogues. mdpi.com

The isobutyl side chain, derived from the amino acid leucine (B10760876), plays a vital role, likely by fitting into a hydrophobic pocket within the target protein. nih.govmedchemexpress.com The size, shape, and flexibility of this side chain are critical for achieving high-affinity binding. Modifying this side chain is a common strategy to probe the dimensions and characteristics of the binding pocket. drugdesign.org

Studies on other molecular systems have demonstrated the importance of side chain characteristics. For instance, in glycosidase inhibitors, strategically installing a methyl group can restrict the side chain's conformation, leading to a significant increase in inhibitory potency. nih.gov Similarly, research on peptide interactions has shown that the length of amino acid side chains directly influences the stability of their structures, with an optimal length providing a balance between entropic penalties and favorable interactions. mdpi.com

The following table illustrates the hypothetical impact of modifying the isobutyl side chain of this compound on biological activity, based on established medicinal chemistry principles.

| Side Chain Modification | R-Group | Expected Interaction | Predicted Impact on Activity |

| Baseline | Isobutyl | Optimal fit in hydrophobic pocket | High |

| Decrease Size | Isopropyl | Reduced van der Waals contacts | Lower Activity |

| Increase Size | Iso-pentyl / Neopentyl | Potential steric clash with pocket boundary | Lower Activity |

| Increase Bulk | Cyclohexyl | May improve fit if pocket is accommodating | Potentially Higher or Lower Activity |

| Add Polarity | Hydroxy-isobutyl | Mismatch with hydrophobic pocket | Lower Activity |

This table is illustrative and based on general principles of structure-activity relationships.

Rational Design Strategies for Modulating Molecular Interactions

Rational drug design leverages the understanding of SAR to create new molecules with improved properties. This involves exploring structurally related compounds and making systematic changes to functional groups.

Analyzing compounds with similar scaffolds can provide valuable insights. For example, studies on 2-(4-methylsulfonylaminophenyl) propanamides, which also feature an amide-containing backbone, revealed that α,α′-disubstituted analogues (e.g., dimethyl or cyclopropyl (B3062369) amides) led to a dramatic loss in activity compared to the α-methyl parent compounds. nih.gov This highlights the sensitivity of the binding site to steric bulk near the backbone. Similarly, the development of minigastrin analogues involved substituting amino acids to introduce bulky side chains (like 1-naphthylalanine) or modifying the peptide backbone to enhance stability and tumor-targeting properties. mdpi.com These examples demonstrate that even small structural changes to a core scaffold can have profound effects on biological activity. nih.gov

A key strategy in lead optimization is the systematic variation of functional groups to map out the steric and electronic requirements of the binding site. drugdesign.org This involves creating a series of analogues where one part of the molecule is changed at a time. For this compound, this could involve:

N-Amine Substitution: Replacing the N-methyl group with a series of alkyl groups (ethyl, propyl, cyclopropyl) or a hydrogen atom to determine the optimal size and electronic nature for this position.

Side Chain Isosteres: Replacing the isobutyl group with other non-polar groups of similar size, such as cyclopentyl or different pentyl isomers, to fine-tune hydrophobic interactions. drugdesign.org

Backbone Modification: Altering the length of the carbon chain (e.g., butanamide or hexanamide) to test the spatial requirements between the key functional groups.

The following table demonstrates a potential systematic variation study on the N-substituent.

| Analogue | N-Substituent | Rationale |

| Analogue 1 | -H | Test importance of methyl group vs. hydrogen bond donation. |

| Analogue 2 | -CH3 (Parent) | Baseline activity. |

| Analogue 3 | -CH2CH3 | Probe for additional hydrophobic space. |

| Analogue 4 | -CH(CH3)2 | Introduce steric bulk to test pocket limits. |

This table illustrates a rational design approach for probing a specific molecular interaction point.

By methodically applying these design principles, researchers can develop a comprehensive SAR profile, leading to the creation of new analogues with finely tuned molecular interactions and potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures.

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity (e.g., inhibitory concentration, IC50) of newly designed analogues of this compound before they are synthesized. This predictive power allows for the prioritization of compounds with the highest likelihood of success, thereby saving time and resources.

The efficacy of a QSAR model is highly dependent on the quality of the input data, which includes the biological activities and the calculated molecular descriptors of a training set of compounds. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a series of this compound analogues, a QSAR equation might take the following general form:

log(1/IC50) = c1(logP) + c2(Molecular Volume) + c3*(Dipole Moment) + ... + constant

Where the coefficients (c1, c2, c3, etc.) are determined through statistical regression analysis. A positive coefficient for a descriptor indicates that an increase in its value correlates with an increase in biological activity, while a negative coefficient suggests the opposite.

Table 2: Illustrative QSAR Data for Hypothetical this compound Analogues

| Compound | logP | Molecular Volume (ų) | Predicted pIC50 |

| Analogue 1 (isobutyl) | 1.2 | 150 | 6.5 |

| Analogue 2 (isopropyl) | 0.8 | 135 | 6.1 |

| Analogue 3 (n-propyl) | 0.9 | 140 | 6.3 |

| Analogue 4 (cyclobutyl) | 1.1 | 145 | 6.8 |

| Analogue 5 (benzyl) | 2.5 | 180 | 7.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups.

For inhibitors of an aminopeptidase (B13392206), a pharmacophore model could be developed based on the known binding mode of a potent inhibitor or by aligning a set of active compounds and identifying common features. nih.gov A pharmacophore model for this compound analogues targeting an aminopeptidase might include:

A hydrogen bond acceptor/metal chelating feature corresponding to the amide carbonyl oxygen.

A hydrogen bond donor feature from the amide NH2.

A hydrophobic feature representing the isobutyl side chain.

A potential hydrogen bond donor from the N-methylamino group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds to identify novel scaffolds that match the essential features for binding. nih.govfip.org This virtual screening approach can significantly accelerate the discovery of new lead compounds. The development of such models provides valuable insights into the essential structural requirements for the biological activity of this class of compounds. nih.gov

Advanced Analytical and Computational Studies of 2s 4 Methyl 2 Methylamino Pentanamide

Analytical Methodologies for Characterization and Purity Assessment

The precise characterization and determination of purity for (2S)-4-methyl-2-(methylamino)pentanamide are achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques (e.g., NMR, LC-MS)

Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, distinct signals would be expected for the various protons in the molecule. For instance, the methyl groups of the isobutyl side chain would likely appear as doublets, while the N-methyl group would present as a singlet. The protons on the chiral center and the methylene (B1212753) group would also have characteristic chemical shifts and coupling patterns. nih.govresearchgate.net Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide group. mpg.de

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the compound and to separate it from any impurities. In LC-MS analysis, the compound is first passed through a liquid chromatography column to separate it from other components in the sample. mdpi.comrestek.com The separated compound is then ionized and its mass-to-charge ratio is measured by the mass spectrometer. For this compound, a protonated molecule [M+H]⁺ would be expected in the mass spectrum, confirming its molecular weight of 144.21 g/mol . cymitquimica.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information based on the fragmentation pattern. nih.gov

Illustrative Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to isobutyl, N-methyl, and backbone protons. nih.govresearchgate.net |

| ¹³C NMR | Resonances for all seven carbon atoms, including the carbonyl carbon. mpg.de |

| LC-MS | A parent ion peak corresponding to the molecular weight of the compound. cymitquimica.comnih.gov |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for isolating this compound and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of amino acid derivatives. mdpi.com A reversed-phase HPLC column would typically be used, where the compound is separated based on its hydrophobicity. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. For enhanced detection and separation, derivatization with agents such as urea (B33335) can be employed, although direct analysis by LC-MS is often feasible. mdpi.comchromsystems.com

Computational Chemistry Applications

Computational chemistry provides valuable insights into the three-dimensional structure, electronic properties, and potential biological activity of this compound.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can be used in virtual screening to identify potential biological targets for this compound from a large database of protein structures. mdpi.comnih.gov The process involves generating a three-dimensional model of the compound and then "docking" it into the binding sites of various proteins. A scoring function is used to estimate the binding affinity, and the top-scoring protein-ligand complexes are then selected for further investigation. nih.govyoutube.com This approach allows for the rapid and cost-effective screening of thousands of potential targets.

Illustrative Virtual Screening Workflow

| Step | Description |

| 1. Ligand Preparation | Generation of a 3D model of this compound. |

| 2. Target Database | A collection of 3D structures of proteins of interest. |

| 3. Docking Simulation | The ligand is computationally placed into the binding sites of the target proteins. mdpi.com |

| 4. Scoring and Ranking | Binding affinities are estimated, and potential targets are ranked. nih.gov |

| 5. Hit Identification | The most promising protein targets are identified for further study. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. acs.orgyoutube.com By simulating the movements of the atoms in the molecule, researchers can identify the most stable conformations and understand the energetic landscape of its binding to a target protein. youtube.com These simulations are crucial for a more detailed understanding of the binding mode and the stability of the protein-ligand complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) can be applied to this compound to calculate properties like its electrostatic potential surface, which indicates regions of the molecule that are electron-rich or electron-poor. mdpi.com This information is valuable for understanding its intermolecular interactions and predicting its chemical reactivity. acs.org Furthermore, quantum chemical calculations can be used to determine the relative energies of different conformations of the molecule, complementing the findings from molecular dynamics simulations. nih.gov

In Silico ADME/Tox Predictions (focus on metabolic stability, excluding safety/toxicity profiles)

The metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In the absence of direct experimental data for this compound, in silico models provide valuable predictive insights into its likely metabolic fate. These computational approaches analyze the molecule's structure to identify sites susceptible to enzymatic degradation and predict the primary metabolic pathways.

The metabolic landscape of this compound is primarily dictated by three key structural features: the pentanamide (B147674) bond, the secondary N-methylamino group, and the aliphatic isobutyl side chain. Computational models predict that the metabolism will likely proceed through several key enzymatic reactions, predominantly mediated by Cytochrome P450 (CYP) enzymes. rsc.orgnih.govnih.gov

Predicted Metabolic Pathways:

Based on established metabolic rules and data from structurally analogous compounds, the main predicted metabolic transformations for this compound are:

N-demethylation: The secondary amine is a prime target for oxidative N-dealkylation by CYP enzymes. acs.org This common metabolic route would cleave the methyl group, yielding formaldehyde (B43269) and the primary amine metabolite, (2S)-2-amino-4-methylpentanamide. This is often a rapid metabolic process for N-methylated compounds. acs.org

Amide Hydrolysis: The pentanamide linkage is susceptible to hydrolysis by amidase enzymes, such as fatty acid amide hydrolase (FAAH) or other unclassified amidases. pnas.org This reaction would break the amide bond, yielding (2S)-4-methyl-2-(methylamino)pentanoic acid and ammonia (B1221849). The stability of the amide bond can be influenced by the steric hindrance of adjacent groups; however, as a primary amide, it remains a potential site of metabolism.

Aliphatic Hydroxylation: The isobutyl side chain presents several sites for oxidation by CYP enzymes. pnas.org The most probable sites for hydroxylation are the tertiary carbon (C4) and the adjacent secondary carbon (C3), due to their relative activation energies. This would result in the formation of hydroxylated metabolites.

Predicted Metabolic Profile of this compound

| Structural Feature | Predicted Metabolic Pathway | Primary Enzymes Involved | Predicted Metabolite |

| Secondary Amine | N-demethylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | (2S)-2-amino-4-methylpentanamide |

| Amide | Hydrolysis | Amidase enzymes (e.g., FAAH) | (2S)-4-methyl-2-(methylamino)pentanoic acid |

| Isobutyl Side Chain | Aliphatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | (2S)-4-hydroxy-4-methyl-2-(methylamino)pentanamide |

Predicted Cytochrome P450 (CYP) Interaction

In silico docking and modeling studies on similar chemical structures suggest that small aliphatic amides and amines are substrates for several major CYP isoforms. rsc.orgpnas.org The compound's relatively small size and lipophilic characteristics would likely facilitate its entry into the active sites of these enzymes.

| CYP Isoform | Predicted Interaction | Rationale |

| CYP3A4 | Substrate | Broad substrate specificity; known to metabolize a wide range of small molecules, including those with amine and aliphatic components. rsc.org |

| CYP2D6 | Possible Substrate | Known for metabolizing compounds with basic nitrogen atoms. nih.gov |

| CYP2C9 | Less Likely Substrate | Typically metabolizes larger, more acidic compounds. |

Theoretical Biological Implications and Future Research Directions

Potential Roles in Modulating Metabolic Pathways

The structural similarity of (2S)-4-methyl-2-(methylamino)pentanamide to leucine (B10760876) suggests its potential involvement in metabolic pathways where leucine is a key player. N-methylation is a known strategy to enhance the metabolic stability of peptides and other small molecules. krisp.org.zaresearchgate.net This modification can protect the amide bond from enzymatic degradation by proteases, potentially leading to a longer biological half-life. researchgate.netnih.gov

The metabolism of N-methylated amides can be influenced by cytochrome P450 enzymes. nih.gov The stability of the resulting metabolites, such as carbinol-amides, is dependent on the chemical environment, particularly the pH. nih.gov Given that leucine and its derivatives are involved in pathways such as the mTOR signaling pathway, which is crucial for cell growth and proliferation, an N-methylated analog like this compound could theoretically act as a modulator of these processes. researchgate.net The increased stability might allow it to exert its effects for a prolonged period.

Furthermore, N-methylated amino acids have been shown to influence the metabolic stability and intestinal permeability of peptides, with some N-methylated cyclic peptides demonstrating oral bioavailability. krisp.org.zanih.gov This suggests that this compound could have favorable pharmacokinetic properties, making it an interesting candidate for further investigation in drug development.

Exploration in the Context of Enzyme Modulators and Biochemical Probes

N-methylated amino acids and peptides are recognized for their potential as enzyme inhibitors. researchgate.netnih.gov The N-methyl group can alter the conformational preferences of the molecule, which can lead to enhanced binding affinity and selectivity for specific enzymes. nih.gov By mimicking or blocking the natural substrate, this compound could potentially inhibit enzymes involved in leucine metabolism or other related pathways. The introduction of an N-methyl group can convert a substrate into a potent inhibitor.

The inherent chirality of this compound is also a critical feature. Enantiomerically pure chiral amides are valuable in asymmetric synthesis and can exhibit stereoselective interactions with biological targets. iupac.orgresearchgate.net This stereospecificity is crucial for the development of selective enzyme inhibitors.

Moreover, the structural characteristics of N-methylated amino acid derivatives make them suitable candidates for the development of biochemical probes. nih.gov These probes can be used to study enzyme-substrate interactions and to elucidate the roles of specific enzymes in biological processes. The stability conferred by N-methylation would be an advantageous feature for such probes.

Applications as Building Blocks for Complex Molecular Architectures

Chiral amino acids and their derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govenamine.net this compound, as a chiral, N-methylated amino acid amide, can serve as a valuable synthon in organic synthesis. researchgate.netnih.govnih.gov

The presence of both a primary amide and a secondary amine offers multiple points for chemical modification, allowing for its incorporation into larger and more complex molecular scaffolds. The N-methyl group can influence the three-dimensional structure of the resulting molecules, which is a critical aspect in the design of bioactive compounds. researchgate.netnih.gov The use of such building blocks is a key strategy in combinatorial chemistry for the generation of libraries of compounds for drug screening. researchgate.net

Recent advances in peptide synthesis have made the incorporation of N-methylated amino acids more efficient, further expanding their utility as building blocks. nih.govnih.govacs.org These methods enable the creation of peptides and other polymers with tailored properties, such as enhanced stability and defined conformations.

Stereochemical Control in Biomolecule Mimicry

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount for its biological function. In the context of biomolecule mimicry, controlling the stereochemistry is essential to replicate the interactions of a natural ligand with its biological target. This compound possesses a defined stereocenter at the alpha-carbon, which is crucial for its potential role in mimicking natural L-amino acids.

N-methylation can significantly influence the conformational landscape of a peptide or small molecule. researchgate.netnih.gov It can restrict the rotation around the peptide bond, leading to more defined secondary structures. This conformational constraint can be exploited to design molecules that mimic the bioactive conformation of a natural peptide, potentially leading to enhanced biological activity and selectivity. nih.gov The stereospecific synthesis of molecules containing such chiral centers is an active area of research. nih.govresearchgate.net

Integration into Multidisciplinary Research Platforms (e.g., chemical biology, structural biology, materials science)

The unique properties of N-methylated amino acid amides like this compound make them valuable tools in various multidisciplinary research fields.

Chemical Biology: In chemical biology, such compounds can be used as probes to study and manipulate biological systems. mdpi.com Their enhanced stability and potential for specific interactions make them suitable for investigating protein-protein interactions or as ligands for receptor studies.

Structural Biology: The conformational constraints imposed by N-methylation are of great interest in structural biology. researchgate.net By incorporating these units into peptides, researchers can stabilize specific secondary structures, facilitating their study by techniques like NMR spectroscopy and X-ray crystallography. This can provide valuable insights into the structural basis of biological activity.

Materials Science: The self-assembly of small molecules into well-defined nanostructures is a burgeoning area of materials science. The amphiphilic nature and hydrogen bonding capabilities of amino acid derivatives can be tuned by N-methylation. This could potentially allow this compound and related compounds to form novel biomaterials with applications in drug delivery or tissue engineering.

Emerging Research Avenues for this compound and Related Scaffolds

The field of N-methylated peptides and their derivatives is continually evolving, with several exciting research avenues emerging. Recent advances have focused on developing more efficient and selective methods for N-methylation, both in solution and on solid phase. nih.govacs.org

One emerging area is the use of chemoenzymatic strategies for the synthesis of N-methylated peptides, which could offer greater control and efficiency. nih.gov Furthermore, the ribosomal incorporation of N-methylated amino acids is an area of active investigation, which could open up new possibilities for creating libraries of N-methylated peptides for high-throughput screening. nih.govacs.orgacs.org

The exploration of multiply N-methylated peptides has shown promise in improving pharmacokinetic properties and even achieving oral bioavailability for cyclic peptides. nih.govtum.de This suggests that systematic N-methylation of scaffolds related to this compound could lead to the discovery of new drug candidates with improved therapeutic profiles. The development of computational models to predict the effects of N-methylation on peptide conformation and permeability is another area that will likely accelerate research in this field. nih.gov

Q & A

Q. What synthetic strategies are recommended for (2S)-4-methyl-2-(methylamino)pentanamide, and how can enantiomeric purity be maintained?

The synthesis of this chiral compound typically involves multi-step reactions, including amide bond formation and protection/deprotection strategies. For example, coupling reagents like EDC/HOBt with DIPEA as a base (as used in ) can facilitate amidation. To ensure enantiomeric purity, chiral intermediates should be resolved using techniques like chiral column chromatography (e.g., HPLC with chiral stationary phases) . Additionally, protecting groups (e.g., trifluoroacetyl in ) may be employed to prevent racemization during synthesis. Post-synthesis, optical rotation measurements ([α]D) and chiral HPLC can confirm enantiopurity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.1–3.3 ppm for methylamino protons) to confirm stereochemistry and functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 130.19 g/mol for the free base; 166.65 g/mol for the hydrochloride salt) and fragmentation patterns .

- HPLC : Reverse-phase or chiral HPLC to assess purity (>99% in ) and retention times (e.g., tR = 29.6 min in ) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

The (2S) configuration is critical for binding to chiral biological targets, such as enzymes or receptors. For example, analogs like (S)-2-amino-4-methylpentanamide () show selective protein interactions. To validate stereospecificity:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enantiomers.

- Perform molecular docking simulations with resolved protein structures (e.g., from PDB) to predict binding modes .

Q. How can discrepancies in activity data across assays be resolved for this compound?

Variations in activity (e.g., IC50 values) may arise from differences in assay conditions. Mitigation strategies include:

- Standardizing buffer systems (e.g., pH, ionic strength) to minimize confounding effects.

- Validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

- Controlling for off-target effects via knockout cell lines or competitive binding studies .

Q. What in vitro assays are suitable for studying the protein-binding properties of this compound?

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., proteases, kinases) using fluorogenic substrates (e.g., p-nitroanilide derivatives in ).

- Cellular uptake studies : Use radiolabeled or fluorescently tagged analogs to track intracellular localization.

- Western blotting/ELISA : Quantify downstream signaling molecules (e.g., phosphorylated proteins) to confirm target engagement .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.

- Flow chemistry : Improve heat/mass transfer for exothermic reactions.

- Crystallization strategies : Use solvent/anti-solvent pairs to enhance purity (e.g., recrystallization from ethyl acetate/hexane in ) .

Methodological Considerations

- Safety : While the compound’s hazards are not classified (), standard lab precautions (gloves, goggles, fume hoods) are recommended.

- Data Validation : Cross-reference structural data with PubChem (CID: DTXSID80883555) and EPA DSSTox () for consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.